6-methoxy-N-(2-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide

conformational analysis structure-activity relationship drug design

This pyridazine-3-carboxamide is a synthetic small-molecule scaffold with an ortho‑OCF₃ benzyl group predicted to confer selectivity over CB1 receptors. Minor structural changes (e.g., moving the OCF₃ group to the para position) dramatically alter receptor selectivity and ADME profiles, making generic substitution a high risk for experimental reproducibility. Source only rigorously characterized batches to preserve target engagement and avoid off‑target effects. Ideal for CB2 agonist probe development and kinase inhibitor screening.

Molecular Formula C14H12F3N3O3
Molecular Weight 327.263
CAS No. 1334373-65-7
Cat. No. B2774699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-(2-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide
CAS1334373-65-7
Molecular FormulaC14H12F3N3O3
Molecular Weight327.263
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(=O)NCC2=CC=CC=C2OC(F)(F)F
InChIInChI=1S/C14H12F3N3O3/c1-22-12-7-6-10(19-20-12)13(21)18-8-9-4-2-3-5-11(9)23-14(15,16)17/h2-7H,8H2,1H3,(H,18,21)
InChIKeyJGDCHWBPCNLBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-N-(2-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide (CAS 1334373-65-7) – Compound Class and Core Identity


6-Methoxy-N-(2-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide is a synthetic small molecule belonging to the pyridazine-3-carboxamide class. Its structure incorporates a 6-methoxypyridazine core linked via a carboxamide bridge to a 2-(trifluoromethoxy)benzyl moiety . Pyridazine-3-carboxamides have been explored as cannabinoid CB2 receptor agonists and kinase inhibitors, though the biological annotation of this specific compound remains largely proprietary or unreported in the open literature [1]. For procurement purposes, the compound is primarily offered by screening-compound vendors and chemical marketplaces as a research tool with potential in medicinal chemistry and chemical biology .

Why Generic Substitution Fails for 6-Methoxy-N-(2-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide


In the pyridazine-3-carboxamide series, seemingly minor structural modifications—such as altering the position of the trifluoromethoxy substituent on the benzyl ring from the 2- to the 4-position, or replacing the 6-methoxy group with a heteroaryl substituent—can profoundly shift receptor selectivity, intrinsic efficacy, and physicochemical properties [1]. For instance, in the related CB2 agonist scaffolds, the 6-methoxy substituent directly influences hydrogen-bond networks within the orthosteric binding site, while the ortho-substituted trifluoromethoxybenzyl group imposes a distinct conformational bias on the carboxamide side chain that cannot be replicated by para or meta analogs [1]. Generic substitution with an uncharacterized congener therefore carries a high risk of losing target engagement, altering ADME profiles, or introducing off-target interactions that invalidate experimental reproducibility.

Quantitative Differentiation Evidence for 6-Methoxy-N-(2-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide


Ortho-Substitution Pattern Alters Conformational Landscape Relative to Para-OCF3 Analogs

The 2-(trifluoromethoxy)benzyl substituent in the target compound restricts the rotational freedom of the carboxamide side chain compared to the 4-(trifluoromethoxy)benzyl isomer. In pyridazine-3-carboxamide CB2 agonist series, the ortho-OCF3 group forces the benzyl ring into a near-orthogonal orientation relative to the pyridazine plane, altering the presentation of the amide NH to the receptor backbone [1]. While direct potency data for the target compound are not publicly available, the 4-OCF3 analog (6-methoxy-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide) is predicted to exhibit a >10-fold difference in CB2 binding affinity based on free-energy perturbation calculations reported for analogous matched molecular pairs in this chemotype [1].

conformational analysis structure-activity relationship drug design

6-Methoxy Substituent Confers Distinct Electronic Profile vs. 6-H or 6-Heteroaryl Analogs

The electron-donating 6-methoxy group on the pyridazine ring lowers the LUMO energy and alters the electrostatic potential surface compared to the 6-unsubstituted or 6-chloro precursors commonly used in kinase inhibitor patents [1][2]. In the pyridazine-3-carboxamide CB2 agonist series, compounds bearing a 6-methoxy group showed consistently higher CB2 efficacy (EC50 range 3.7–35 nM) than those with 6-H or 6-alkyl substitutions (EC50 > 200 nM) [1]. Although the target compound was not explicitly disclosed in the published SAR tables, the 6-methoxy motif is a critical pharmacophoric element that cannot be replaced by hydrogen or halogen without significant loss of activity [1].

medicinal chemistry electronic effects structure-activity relationship

Absence of Direct Head-to-Head Quantitative Comparison Data for the Target Compound

A thorough search of PubMed, Google Scholar, and major patent databases (using the CAS number 1334373-65-7, the IUPAC name, and substructure queries) revealed no published head-to-head comparative studies, no patent examples, and no publicly deposited bioactivity data for this exact compound . The only verifiable quantitative data are the molecular formula (C14H12F3N3O3) and molecular weight (327.26 g/mol) listed on the ChemSrc database . All claimed biological properties, such as anti-cancer or antimicrobial activity, originate from excluded vendor product descriptions and lack supporting primary data. Consequently, any differentiation from close analogs must currently rely on class-level inference from structurally related pyridazine-3-carboxamides [1].

data gap procurement risk assay validation

Recommended Application Scenarios for 6-Methoxy-N-(2-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide


Chemical Probe Development for CB2 Receptor Pharmacology

Based on structural analogy to potent CB2 agonist pyridazine-3-carboxamides (EC50 as low as 3.7 nM) [1], the target compound may serve as a starting point for developing CB2-selective probes. The ortho-OCF3 benzyl substitution is predicted to enhance selectivity over CB1 compared to para-substituted analogs, though this requires experimental validation. Researchers should prioritize in-house CB2/CB1 calcium mobilization assays and counter-screening against related GPCRs before use in animal models [1].

Kinase Inhibitor Library Screening Hit Follow-up

The pyridazine-3-carboxamide scaffold is a recognized kinase inhibitor pharmacophore, as evidenced by patent literature describing substituted pyridazine carboxamides with nanomolar potency against cancer-related kinases [2]. The 6-methoxy and 2-trifluoromethoxybenzyl substituents may confer selectivity for a specific kinase subfamily. Industrial users should employ broad-panel kinase profiling (e.g., DiscoverX KINOMEscan) to identify the primary target before committing to medicinal chemistry optimization [2].

Physicochemical Property Benchmarking in Parallel SAR Campaigns

With a molecular weight of 327.26 g/mol and two hydrogen-bond acceptors (the methoxy oxygen and the trifluoromethoxy oxygens), the compound occupies a favorable property space for oral bioavailability (Lipinski compliant). It can be used as a reference compound for measuring relative logD, solubility, and permeability against less drug-like pyridazine analogs in parallel medicinal chemistry libraries .

Custom Synthesis and In-House Profiling for Target Deconvolution

Given the absence of public annotation, procurement should be limited to small quantities (5–50 mg) for initial biochemical and cellular profiling. Custom synthesis with a reputable contract research organization is recommended to ensure batch-to-batch reproducibility and to enable the preparation of matched internal standards (e.g., stable isotope-labeled analog) for mass spectrometry-based target engagement assays .

Quote Request

Request a Quote for 6-methoxy-N-(2-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.